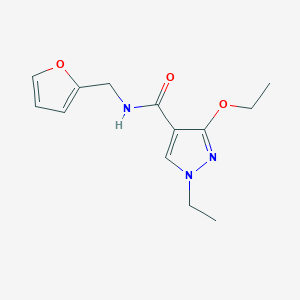

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, a furan ring, and a carboxamide group attached to a pyrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized

Actividad Biológica

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide, with the CAS number 1014070-49-5, is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole ring structure is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.

The molecular formula of this compound is C13H17N3O3 with a molecular weight of 263.29 g/mol. Its structure includes an ethoxy group and a furan moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1014070-49-5 |

| Molecular Formula | C₁₃H₁₇N₃O₃ |

| Molecular Weight | 263.29 g/mol |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains and fungi at concentrations around 40 µg/mL. For instance, derivatives tested against E. coli and Aspergillus niger displayed promising results, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been widely documented. In a carrageenan-induced edema model, certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL-6) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer activity of pyrazole compounds has been explored in various studies. For example, some derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the induction of apoptosis through caspase activation, which could be relevant for the development of new cancer therapies.

Case Studies

Several studies have synthesized and tested pyrazole derivatives for their biological activities:

- Synthesis and Testing : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The most potent compounds showed significant reduction in paw swelling compared to controls .

- Antimicrobial Testing : Compounds were screened against multiple bacterial strains and fungi, with some showing higher efficacy than traditional antibiotics at specific concentrations .

- Anticancer Efficacy : In vitro studies revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as anticancer agents .

The biological activity of this compound may involve interactions with various molecular targets:

Anti-inflammatory Mechanism :

The compound likely inhibits pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of NF-kB signaling pathways.

Antimicrobial Mechanism :

It may disrupt bacterial cell wall synthesis or function by interacting with specific enzymes or receptors involved in microbial growth.

Anticancer Mechanism :

Induction of apoptosis via caspase activation suggests that the compound could trigger programmed cell death pathways in malignant cells.

Aplicaciones Científicas De Investigación

The compound is primarily researched for its potential biological activities, which include:

Antimicrobial Properties

Studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, a related study highlighted that substituted pyrazoles demonstrated varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in structure can enhance efficacy .

Anticancer Activity

Research has shown that pyrazole-based compounds can act as kinase inhibitors, which are crucial in cancer therapy. For example, certain derivatives have been reported to selectively inhibit specific kinases involved in cancer progression, indicating a potential application in targeted cancer therapies .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The results demonstrated that compounds similar to 3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide exhibited remarkable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Kinase Inhibition in Cancer Treatment

In a recent investigation into kinase inhibitors, a derivative of this compound was tested for its ability to inhibit anaplastic lymphoma kinase (ALK). The results indicated potent inhibition with an IC50 value significantly lower than that of other tested compounds, showcasing its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMIGLPPDARQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.